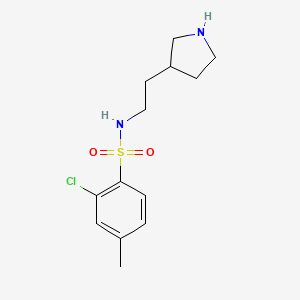![molecular formula C10H15BrN2OS B7560728 2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)
2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide, also known as BMTM, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. BMTM is a derivative of the popular drug, modafinil, which is used to treat sleep disorders and improve cognitive function. The focus of
Mecanismo De Acción
2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide works by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. This results in increased alertness, wakefulness, and cognitive function. This compound has also been shown to increase the levels of histamine in the brain, which may contribute to its wakefulness-promoting effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve cognitive function and mood. This compound has also been shown to increase the levels of histamine in the brain, which can promote wakefulness. Additionally, this compound has been shown to increase heart rate and blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide in lab experiments is its ability to enhance cognitive function and memory in animal models. This can be useful for studying the effects of various drugs or treatments on cognitive function. However, one limitation of using this compound is that it may not accurately reflect the effects of drugs or treatments on cognitive function in humans, as animal models may not accurately represent human physiology.
Direcciones Futuras
There are a number of future directions for research on 2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitters in the brain. Finally, more research is needed to determine the safety and efficacy of this compound for use in humans.
Métodos De Síntesis
The synthesis of 2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide involves the reaction of modafinil with 4-bromothiophen-2-ylmethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, typically dimethylformamide. The resulting product is purified using column chromatography to yield pure this compound.
Aplicaciones Científicas De Investigación
2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide has shown potential for use in scientific research applications, particularly in the field of neuroscience. It has been shown to enhance cognitive function and improve memory in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(4-bromothiophen-2-yl)methyl-methylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2OS/c1-3-9(10(12)14)13(2)5-8-4-7(11)6-15-8/h4,6,9H,3,5H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCILEZQBNGSJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N(C)CC1=CC(=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)


![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)
![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)

![N~4~-benzyl-2-[(3,5-difluorobenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560714.png)
![1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B7560718.png)

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7560726.png)